Stereochemical Configuration: (4R,6S)-cis vs. (4R,6R)-trans – Definitive Identity as Atorvastatin Impurity, Not Synthetic Intermediate
The compound possesses the (4R,6S)-cis configuration at the 1,3-dioxane ring, whereas the desired atorvastatin side-chain intermediate is the (4R,6R)-trans isomer (CAS 125971-94-0). This stereochemical distinction is functionally determinative: the (4R,6R)-isomer is hydrogenated to the aminoethyl intermediate used in Paal–Knorr condensation to form atorvastatin [1], while the (4R,6S)-isomer is formally classified as an atorvastatin impurity (designated as Impurity Z, Impurity 19, Impurity 41, Impurity 45, Impurity 47, Impurity 55, or Impurity 61 depending on the pharmacopoeial system) and is not a productive synthetic intermediate .
| Evidence Dimension | Stereochemical configuration and functional role |
|---|---|
| Target Compound Data | (4R,6S)-cis configuration; designated as atorvastatin impurity Z/19/41/45/47/55/61 |
| Comparator Or Baseline | (4R,6R)-trans isomer (CAS 125971-94-0); designated as key atorvastatin synthetic intermediate |
| Quantified Difference | Qualitative but definitive: cis (impurity) versus trans (API intermediate); distinct chromatographic retention and mechanistic fate |
| Conditions | Determined by 1,3-dioxane ring numbering and relative orientation of C4-acetate and C6-cyanomethyl substituents |
Why This Matters
Procurement of the correct (4R,6S)-cis isomer is mandatory for atorvastatin impurity profiling; use of the (4R,6R)-trans isomer as an impurity standard would misidentify and misquantify the actual impurity present in API batches.
- [1] US Patent 5,103,024 (Warner-Lambert Company). Process for the synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. Issued April 7, 1992. View Source
